molecular formula C22H23N3O5S B11049261 2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No. B11049261
M. Wt: 441.5 g/mol
InChI Key: SPXBHZMRXQYNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxole moiety, an oxazole ring, and a thienopyridine core, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ring and the thienopyridine core. Key steps include:

    Formation of Benzodioxole Derivative: This step involves the reaction of a suitable precursor with methoxy groups to form the benzodioxole structure.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Thienopyridine Core Construction: This step involves the formation of the thienopyridine ring system, which can be achieved through various cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features may allow for the design of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and may exhibit similar chemical and biological properties.

    Oxazole derivatives: Compounds containing the oxazole ring can be compared in terms of their reactivity and applications.

    Thienopyridine derivatives: These compounds share the thienopyridine core and can be evaluated for their unique properties.

Uniqueness

The uniqueness of 2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C22H23N3O5S/c1-10-5-11(2)24-22-16(10)17(23)21(31-22)14-8-13(30-25-14)6-12-7-15(26-3)19-20(18(12)27-4)29-9-28-19/h5,7,13H,6,8-9,23H2,1-4H3

InChI Key

SPXBHZMRXQYNLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.